3-Bromo-2,3'-bithiophene
Description
Overview of Brominated Thiophene (B33073) Derivatives as Synthetic Intermediates
Brominated thiophene derivatives are exceptionally valuable as synthetic intermediates in organic chemistry. acs.org The bromine atoms serve as versatile reactive handles, enabling the construction of more complex, π-conjugated molecules through various cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. acs.org These reactions allow for the strategic formation of carbon-carbon bonds, linking the brominated thiophene units to other aromatic or vinylic building blocks. This "building block" approach is a cornerstone for synthesizing a vast array of functional oligomers and polymers. acs.org For example, 3-bromothiophene (B43185) is a key precursor for creating 3-substituted thiophenes and fused-ring systems like thieno[3,2-b]thiophenes. orgsyn.orgrsc.org The reactivity of the C-Br bond allows for regioselective functionalization, which is critical for controlling the final structure and properties of the target material.
Research Landscape of 3-Bromo-2,3'-bithiophene and Related Halogenated Bithiophenes
The research landscape of halogenated bithiophenes is dominated by symmetrical isomers, particularly 3,3'-dibromo-2,2'-bithiophene (B32780) and 5,5'-dibromo-2,2'-bithiophene, which are widely used as intermediates for synthesizing conducting polymers and small molecules for organic electronics. ossila.comiucr.org These compounds are well-characterized, with numerous reports on their synthesis, reactivity, and application in devices. nih.gov
In contrast, the specific isomer This compound (CAS 28686-98-8) remains significantly under-researched. bldpharm.com While its existence is confirmed and it is commercially available, there is a notable scarcity of scientific literature detailing its specific synthesis, spectroscopic properties, crystal structure, or performance in electronic applications. A safety data sheet for the compound lists "no data available" for most of its physicochemical properties. lookchem.com Its primary documented use is as a precursor in the synthesis of other fused heterocyclic systems, such as Dithieno[2,3-b:2',3'-d]thiophene. chemicalbook.com
This lack of specific research highlights a gap in the materials science landscape. The asymmetrical nature of this compound could potentially lead to unique molecular packing and electronic properties compared to its well-studied symmetrical cousins, offering unexplored opportunities for the design of new organic electronic materials.
Compound Data
Below is a table of chemical compounds mentioned in this article.
| Compound Name | Molecular Formula | Other Names |
| This compound | C₈H₅BrS₂ | 3-bromo-2-(thiophen-3-yl)thiophene |
| 3,3'-Dibromo-2,2'-bithiophene | C₈H₄Br₂S₂ | 2,2'-Bi(3-bromothiophene) |
| 5,5'-Dibromo-2,2'-bithiophene | C₈H₄Br₂S₂ | - |
| 3-Bromothiophene | C₄H₃BrS | - |
| Thieno[3,2-b]thiophene | C₆H₄S₂ | TT |
| Dithieno[2,3-b:2',3'-d]thiophene | C₈H₄S₃ | - |
Physicochemical Properties of Brominated Bithiophene Isomers
This table compares the known data for this compound with its more thoroughly researched isomer, 3,3'-Dibromo-2,2'-bithiophene, illustrating the current knowledge gap.
| Property | This compound | 3,3'-Dibromo-2,2'-bithiophene |
| CAS Number | 28686-98-8 bldpharm.com | 51751-44-1 chemicalbook.com |
| Molecular Weight | 245.16 g/mol bldpharm.com | 324.06 g/mol chemicalbook.com |
| Melting Point | No data available lookchem.com | 97-101 °C sigmaaldrich.com |
| Appearance | No data available lookchem.com | White-yellowish powder ossila.com |
| ¹H NMR Data | No published data found | δ 7.43 (d, J=5.4 Hz, 2H), 7.09 (d, J=5.4 Hz, 2H) in CDCl₃ chemicalbook.com |
| ¹³C NMR Data | No published data found | δ 130.8, 128.8, 127.5, 112.6 in CDCl₃ chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5BrS2 |
|---|---|
Molecular Weight |
245.2 g/mol |
IUPAC Name |
3-bromo-2-thiophen-3-ylthiophene |
InChI |
InChI=1S/C8H5BrS2/c9-7-2-4-11-8(7)6-1-3-10-5-6/h1-5H |
InChI Key |
AKSMCRBPLPJTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=C(C=CS2)Br |
Origin of Product |
United States |
Synthetic Strategies for 3 Bromo 2,3 Bithiophene and Its Positional Isomers
Precursor Synthesis and Selective Bromination Methodologies
A primary strategy involves the initial formation of a bithiophene scaffold, followed by the selective introduction of a bromine atom. This approach relies heavily on the ability to control the regiochemistry of the bromination reaction, which is influenced by the inherent reactivity of the thiophene (B33073) rings.
The foundation for many synthetic routes is the availability of monobrominated thiophenes, which serve as essential building blocks for subsequent coupling reactions. The synthesis of 2-bromothiophene (B119243) and 3-bromothiophene (B43185) proceeds via different pathways due to the preferential reactivity of the α-positions (2 and 5) of the thiophene ring towards electrophiles.
2-Bromothiophene is typically synthesized by the direct bromination of thiophene. Care must be taken to avoid over-bromination, which leads to products like 2,5-dibromothiophene. researchgate.net Common brominating agents include bromine (Br₂) in a solvent like carbon tetrachloride or acetic acid, often at reduced temperatures to control the reaction's exothermicity. nih.gov Another widely used reagent is N-Bromosuccinimide (NBS), which offers milder reaction conditions and can improve selectivity. wikipedia.org
3-Bromothiophene , conversely, cannot be efficiently prepared by direct bromination of thiophene because of the ring's high reactivity at the 2- and 5-positions. orgsyn.org The most common and effective route involves a multi-step process:
Exhaustive Bromination: Thiophene is first treated with an excess of bromine to produce 2,3,5-tribromothiophene. researchgate.net
Reductive Debromination: The resulting tribrominated thiophene is then selectively debrominated at the α-positions (2 and 5) using a reducing agent, typically zinc dust in acetic acid, to yield the desired 3-bromothiophene. orgsyn.orgresearchgate.net
Alternative methods include the isomerization of 2-bromothiophene at high temperatures using catalysts, though this is less common for laboratory-scale synthesis.
| Target Compound | Synthetic Method | Key Reagents | Typical Yield | Reference |
|---|---|---|---|---|
| 2-Bromothiophene | Direct Bromination | Br₂ in CCl₄ | ~55% | nih.gov |
| 2-Bromothiophene | Direct Bromination | NBS in Acetonitrile | High | wikipedia.org |
| 3-Bromothiophene | Debromination | 2,3,5-Tribromothiophene, Zn, Acetic Acid | High | orgsyn.orgresearchgate.net |
Once a bithiophene core (e.g., 2,3'-bithiophene) is synthesized, introducing a bromine atom at a specific position is a significant challenge. The outcome of electrophilic bromination is dictated by the electronic properties of the bithiophene system. The α-positions (2, 5, 2', 5') of a bithiophene are the most activated towards electrophilic attack.
For an unsymmetrical core like 2,3'-bithiophene (B1606649), there are three available α-positions (5, 2', and 5') and one β-position (3) where the bromine could be introduced. Direct bromination with reagents like NBS or Br₂ would likely result in a mixture of products, with substitution favoring the more reactive α-positions. wikipedia.org Obtaining 3-bromo-2,3'-bithiophene selectively through this method is difficult because it requires substitution at a less-reactive β-position while three more reactive α-positions are available. Therefore, this approach is generally not favored for the synthesis of specifically substituted isomers like this compound. Instead, synthetic strategies that build the molecule from already brominated precursors are preferred.
Cross-Coupling Approaches for Bithiophene Formation
Cross-coupling reactions are powerful tools for forming the C-C bond between two thiophene rings. These methods allow for the construction of specific bithiophene isomers by using precisely functionalized monothiophene precursors.
The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl product. organic-chemistry.org This reaction traditionally requires high temperatures (often >200°C) and stoichiometric amounts of copper powder. reddit.com While effective for synthesizing symmetrical bithiophenes (e.g., coupling two molecules of 3-bromothiophene), its application in unsymmetrical coupling is limited by the formation of undesired homocoupling byproducts.
Modern variations of the Ullmann reaction utilize copper salts (e.g., CuI, CuCl₂) and ligands (such as 1,10-phenanthroline), which can facilitate the reaction under milder conditions. chemicalbook.com A modified Ullmann-type approach can be used to synthesize symmetrical brominated bithiophenes. For example, 3,3'-dibromo-2,2'-bithiophene (B32780) can be prepared via the oxidative coupling of lithiated 3-bromothiophene in the presence of copper(II) chloride (CuCl₂). This method involves the formation of an organocopper intermediate that then couples to form the bithiophene.
| Starting Material | Key Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Bromo-2-nitrobenzene | Cu powder | 2,2'-Dinitrobiphenyl | 76% | organic-chemistry.org |
| 3-Bromothiophene | n-BuLi, CuCl₂ | 3,3'-Dibromo-2,2'-bithiophene | 85% |
Oxidative coupling provides a direct method for linking two thiophene units. A common and cost-effective oxidant for this purpose is iron(III) chloride (FeCl₃). The proposed mechanism involves the oxidation of the thiophene monomer to a radical cation. Two of these radical cations then couple to form a dihydro-bithiophene dication, which subsequently loses two protons to yield the aromatic bithiophene product.
This method is most effective for the synthesis of symmetrical bithiophenes from a single monomer. For instance, the polymerization of 3-alkylthiophenes with FeCl₃ proceeds through the initial formation of bithiophene intermediates. However, the reaction is often difficult to stop at the dimer stage and can readily lead to the formation of longer oligomers and polymers. This technique is generally unsuitable for the controlled synthesis of a specific, unsymmetrical isomer like this compound from unbrominated precursors.
Thiophene Ring-Closure Reactions in Brominated Bithiophene Synthesis
An alternative to coupling pre-formed rings is to construct one of the thiophene rings onto a precursor that already contains the other. This "ring-closure" or "annulation" approach can offer excellent control over the final substitution pattern.
The Fiesselmann thiophene synthesis is a prominent example of this strategy. In its classic form, it involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester to form a 3-hydroxy-2-thiophenecarboxylate. Variations of this reaction can be adapted to synthesize more complex thiophenes. For instance, a brominated thienyl group could be incorporated into one of the acyclic starting materials. By reacting a compound containing a 3-bromothienyl moiety with the necessary components for ring closure, one could construct the second thiophene ring, thereby forming a brominated bithiophene with a defined connectivity.
Another versatile method is the Gewald aminothiophene synthesis . This is a multi-component reaction that typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a 2-aminothiophene. By starting with a ketone that bears a brominated thiophene substituent, this reaction could be employed to build the second thiophene ring, resulting in a brominated aminobithiophene derivative that could be further modified. These ring-closure strategies provide a powerful, albeit often lengthy, pathway to access specific isomers that are challenging to obtain through direct bromination or cross-coupling methods.
Optimization of Reaction Conditions and Catalyst Systems
The synthesis of this compound and its positional isomers, primarily through transition metal-catalyzed cross-coupling reactions, is highly dependent on the careful optimization of various parameters. The choice of catalyst, ligands, bases, solvents, and temperature plays a crucial role in achieving high yields, selectivity, and reaction efficiency. Research has focused on fine-tuning these elements for reactions like the Suzuki-Miyaura and Stille couplings, which are cornerstones in the formation of thiophene-thiophene bonds. acs.orgwiley-vch.de
The appropriate selection of the catalyst, including the palladium source and ligand choice, along with the nature of the solvent and the amount of base, are fundamental to the success of these cross-coupling reactions. mdpi.com For instance, in Suzuki-Miyaura reactions, the base is crucial as organoboron compounds are generally highly covalent, and the reaction often does not proceed without a base to enhance the nucleophilic character of the organic group on the boron atom. youtube.com
Catalyst and Ligand System Optimization
The catalyst system, typically composed of a palladium precursor and a ligand, is a primary focus of optimization. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used, modern research explores more active and efficient systems. mdpi.comnih.gov
In some cases, ligand-free palladium catalyst systems have been successfully employed. For the Suzuki cross-coupling of aryl halides, Pd(OAc)₂ at low loadings (0.02–0.05 mol%) has proven effective for activated substrates. rsc.org Direct C-H arylation polycondensation of alkylated bithiophenes has also been achieved with a Pd(OAc)₂ precatalyst without any phosphine (B1218219) ligand, yielding high molecular weight polymers in a short time. researchgate.net
The table below illustrates the impact of different catalyst and ligand combinations on the yield of Suzuki-Miyaura cross-coupling reactions involving bromothiophene derivatives.
| Catalyst Precursor | Ligand | Substrates | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ (2 mol%) | dppf | 3-Bromothiophenecarbaldehyde & Potassium cyclopropyltrifluoroborate | 21 | nih.gov |
| Pd(OAc)₂ (5 mol%) | Tricyclohexylphosphine (10 mol%) | 3-Bromothiophene & Potassium cyclopropyltrifluoroborate | 28 | nih.gov |
| Pd(OAc)₂ (0.25–1 mol%) | SPhos (0.5–2 mol%) | Various Bromothiophenes & Potassium cyclopropyltrifluoroborate | 69-93 | nih.gov |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline & Arylboronic acid | 33-40 | mdpi.com |
| Pd₂(dba)₃ / L1 | Bulky Phosphine Ligand (L1) | Bromobenzene & Thiophene-2-boronic acid pinacol (B44631) ester | 96 | nih.gov |
Optimization of Bases and Solvents
The choice of base and solvent system is another critical factor that significantly influences the outcome of the cross-coupling reaction. A variety of inorganic bases are used, with potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) being common choices. youtube.comnih.govmdpi.com The base's strength and solubility can affect the rate of transmetalation, a key step in the catalytic cycle. utrgv.edu
Studies have shown that for Suzuki couplings of bromothiophenes, K₃PO₄ can lead to good yields. mdpi.com In other systems, K₂CO₃ was identified as the optimal choice. nih.gov The selection is often substrate-dependent, requiring empirical screening to identify the most effective base for a specific reaction.
Solvents such as 1,4-dioxane (B91453), toluene, and dimethylformamide (DMF) are frequently used. mdpi.com The solvent's polarity and ability to dissolve the reactants and catalyst are important considerations. For instance, in the synthesis of certain pyrimidine (B1678525) analogs via Suzuki coupling, 1,4-dioxane was found to be a suitable solvent when paired with K₃PO₄. mdpi.com In some modern approaches, reactions have even been optimized to proceed in water, offering a more environmentally friendly alternative. rsc.orgresearchgate.net
The following table summarizes the effect of different bases and solvents on the yield of Suzuki cross-coupling reactions.
| Substrates | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine & 4-methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 15 | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine & 4-methoxyphenylboronic acid | K₃PO₄ | DMF | 20 | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine & 4-methylphenylboronic acid | K₃PO₄ | Toluene | 70 | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine & 4-methylphenylboronic acid | Cs₂CO₃ | Toluene | 80 | mdpi.com |
| 2,4-dibromothiophene & Arylboronic acid | K₂CO₃ | Not Specified | Moderate | tandfonline.com |
| 2,4-dibromothiophene & Arylboronic acid | K₃PO₄ | Not Specified | Good | tandfonline.com |
In addition to the core components, additives can also play a significant role. For example, a novel activator system using silver(I) nitrate (B79036) (AgNO₃) and potassium fluoride (B91410) (KF) has been shown to promote palladium-catalyzed coupling at a C-H bond adjacent to the sulfur atom in bromothiophenes, leaving the C-Br bond available for subsequent reactions. researchgate.net
Advanced Functionalization and Reactivity of Brominated Bithiophene Scaffolds
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides powerful tools for the selective formation of bonds at the brominated position of bithiophene scaffolds. The reactivity of the carbon-bromine (C-Br) bond on the thiophene (B33073) ring allows for its participation in numerous coupling reactions, each offering a unique pathway to novel derivatives.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.orgtcichemicals.com For 3-Bromo-2,3'-bithiophene, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the 3-position, creating extended π-conjugated systems. These systems are of significant interest for applications in organic electronics. tcichemicals.com The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, in the presence of a base. libretexts.orgrsc.org The choice of ligands, solvents, and base is crucial for achieving high yields and preventing side reactions. researchgate.net The reactivity of brominated thiophenes in Suzuki coupling is well-established, making it a reliable method for the derivatization of this compound. researchgate.netbeilstein-journals.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH | Reflux |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80-100 |
Data is representative of typical conditions for brominated thiophene substrates.
Stille Coupling for Alkyl and Aryl Substitutions
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org This method is effective for attaching alkyl, vinyl, and aryl groups to the this compound core. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org This reaction has a broad scope and is tolerant of many functional groups, making it a powerful tool for complex molecule synthesis. harvard.edumdpi.com
Table 2: Common Catalysts and Reagents in Stille Coupling
| Palladium Catalyst | Ligand | Stannane Reagent | Solvent |
|---|---|---|---|
| Pd(PPh₃)₄ | - | R-SnBu₃ | Toluene |
| PdCl₂(PPh₃)₂ | AsPh₃ | R-SnMe₃ | DMF |
This table shows typical components used in Stille coupling reactions involving aryl halides.
Kumada Cross-Coupling for Carbon-Carbon Bond Formation
The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide to form C-C bonds. organic-chemistry.orgwikipedia.org This reaction can be catalyzed by either nickel or palladium complexes. wikipedia.org For this compound, reaction with an appropriate Grignard reagent (e.g., Alkyl-MgBr or Aryl-MgBr) in the presence of a catalyst like Ni(dppe)Cl₂ would result in the substitution of the bromine atom. wikipedia.org The Kumada coupling is particularly useful for synthesizing alkylated and arylated bithiophenes. acgpubs.orgresearchgate.net The high reactivity of Grignard reagents requires anhydrous conditions but offers a direct and efficient coupling pathway. acs.org
The catalytic cycle is understood to involve oxidative addition of the bromobithiophene to the metal center, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.org Research on various brominated thiophenes and bithiophenes has demonstrated the efficiency of this method. acgpubs.orgresearchgate.net
Table 3: Catalysts for Kumada Coupling of Brominated Thiophenes
| Catalyst | Substrate Type | Grignard Reagent | Solvent |
|---|---|---|---|
| NiCl₂(dppe) | Aryl Bromide | Cyclohexyl-MgBr | THF |
| Pd(PPh₃)₄ | Aryl Bromide | Aryl-MgBr | Diethyl Ether |
Data compiled from studies on various brominated thiophene derivatives. acgpubs.orgresearchgate.net
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond through the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.comorganic-chemistry.org Applying this reaction to this compound allows for the direct introduction of an alkynyl group, leading to the synthesis of highly valuable conjugated enynes and arylalkynes. libretexts.orgorganic-chemistry.org These products serve as important building blocks for polymers, natural products, and pharmaceuticals. mdpi.com The reaction conditions are generally mild, and various functional groups are tolerated. organic-chemistry.org Studies on 2,3-dibromothiophene have shown regioselective coupling, which suggests that the bromine at the 3-position of the bithiophene scaffold would be reactive under similar conditions. researchgate.net
Table 4: Typical Sonogashira Coupling Reaction Parameters
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N or i-Pr₂NH | THF or DMF |
| Pd(OAc)₂/PPh₃ | CuI | Cs₂CO₃ | Toluene |
This table outlines common catalytic systems and bases used for the Sonogashira coupling of aryl bromides.
Buchwald–Hartwig Amination for Nitrogen-Containing Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. thieme-connect.com This reaction is instrumental in synthesizing nitrogen-containing bithiophene derivatives from this compound. These derivatives are prevalent in pharmaceuticals and organic electronic materials. researchgate.net The reaction requires a palladium precatalyst, a phosphine (B1218219) ligand, and a base. rsc.orgacs.org The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides. rsc.orgacs.org The application to brominated thiophenes has been shown to be effective under mild conditions, yielding diarylamines and other N-substituted products. thieme-connect.com
Table 5: Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 |
Representative conditions based on studies of brominated aromatic and heteroaromatic substrates. acs.org
Organometallic Intermediates in Bithiophene Functionalization
The functionalization of this compound can also proceed through the initial formation of highly reactive organometallic intermediates. A common strategy involves a halogen-metal exchange reaction, where the bromine atom is replaced by a more electropositive metal, typically lithium or magnesium.
For instance, treatment of this compound with an organolithium reagent such as n-butyllithium at low temperatures would likely result in bromine-lithium exchange, yielding 3-lithio-2,3'-bithiophene. This lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups.
Alternatively, the Grignard reagent, 3-(magnesiobromo)-2,3'-bithiophene, can be prepared by reacting the starting bromide with magnesium metal. This organomagnesium intermediate is a key component in Kumada cross-coupling reactions as described earlier, but it can also be used as a strong nucleophile in its own right, reacting with various electrophilic partners. The formation of these organometallic intermediates is a fundamental step that precedes many of the subsequent functionalization reactions, including transmetalation steps in catalytic cycles. wikipedia.orgrsc.org
Grignard Reagent Formation and Subsequent Transformations
The preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent. wikipedia.org However, the formation of a Grignard reagent from 3-bromothiophene (B43185) and its derivatives, including this compound, can be challenging. researchgate.net Unlike their 2-bromo counterparts, 3-haloaromatic heterocycles are often less cooperative in direct Grignard formation. researchgate.netaskfilo.com Some sources suggest the reaction might not work efficiently, and lithiation via halogen-metal exchange is often recommended as a more reliable alternative. researchgate.net
Should the Grignard reagent, 3-(2,3'-bithiophen-3-yl)magnesium bromide, be successfully formed, it would serve as a potent nucleophile. Grignard reagents are known to participate in a wide range of subsequent transformations to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are fundamental in organic synthesis.
Potential Transformations of the Grignard Reagent:
| Reaction Type | Electrophile | Resulting Functional Group |
| Carbonyl Addition | Aldehydes, Ketones | Secondary/Tertiary Alcohols |
| Esters, Acid Chlorides | Ketones or Tertiary Alcohols | |
| Carbon Dioxide (CO₂) | Carboxylic Acid | |
| Substitution | Alkyl Halides | Alkylated Bithiophene |
| Cross-Coupling | Aryl/Vinyl Halides (with catalyst) | Arylated/Vinylated Bithiophene |
This table outlines the general reactivity of Grignard reagents and represents the potential transformations for the Grignard reagent derived from this compound.
Catalyzed cross-coupling reactions, such as Kumada, Negishi, or Stille couplings, would significantly broaden the synthetic utility of the Grignard reagent, allowing for the construction of complex molecular architectures. wikipedia.org For instance, coupling with aryl halides in the presence of a nickel or palladium catalyst can be used to synthesize more extended conjugated systems. wikipedia.org
Lithium-Halogen Exchange and Electrophilic Quenching
Lithium-halogen exchange is a highly efficient and widely used alternative for generating a nucleophilic carbon center on aromatic and heteroaromatic rings. wikipedia.orgnih.gov This reaction is typically very fast, often proceeding rapidly at low temperatures (-78 °C) to prevent side reactions. nih.govharvard.edu The process involves treating the bromo-compound with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). wikipedia.org
The reaction of this compound with butyllithium would result in the formation of 2,3'-bithiophen-3-yl-lithium. This organolithium species is a powerful nucleophile and base. The choice between n-BuLi and t-BuLi can influence the reaction's efficiency; t-BuLi is more reactive and often preferred for less reactive bromides. researchgate.net Using two equivalents of t-BuLi can be advantageous as the second equivalent reacts with the t-BuBr byproduct, preventing side reactions. researchgate.net
Once formed, the lithiated intermediate is typically used immediately and quenched with an electrophile. This "quenching" step introduces a new functional group at the position of the original bromine atom. This method provides a versatile pathway to a wide range of 3-substituted-2,3'-bithiophenes. researchgate.net
Common Electrophiles for Quenching Lithiated Bithiophene:
| Electrophile | Reagent Example | Resulting Functional Group |
| Proton Source | Water (H₂O) | Hydrogen (Debromination) |
| Aldehydes/Ketones | Benzaldehyde, Acetone | Secondary/Tertiary Alcohol |
| Amides | N,N-Dimethylformamide (DMF) | Aldehyde |
| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |
| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl Group |
| Borates | Trimethyl borate B(OMe)₃ | Boronic Acid (after hydrolysis) |
| Sulfur | Sulfur (S₈) | Thiol (after reduction) |
This table lists common electrophiles used to react with organolithium species and the corresponding products formed upon quenching.
Impact of Bromine Position on Reactivity and Selectivity
The position of the bromine atom on the thiophene ring has a profound impact on the reactivity and selectivity of organometallic reactions. Thiophene rings have two distinct positions: the α-positions (2 and 5), which are adjacent to the sulfur atom, and the β-positions (3 and 4).
Bromine atoms at an α-position are generally more reactive than those at a β-position in both Grignard formation and lithium-halogen exchange reactions. researchgate.netaskfilo.com This difference in reactivity is attributed to the higher thermodynamic stability of the resulting α-thienyl organometallic intermediate. The α-carbon anion is stabilized to a greater extent by the adjacent sulfur atom through inductive effects and potential d-orbital participation.
In the case of this compound, the bromine is located at a β-position of the 2-substituted thiophene ring. This has several implications for its functionalization.
Comparison of Reactivity based on Bromine Position:
| Feature | α-Bromothiophene (e.g., 2-Bromothiophene) | β-Bromothiophene (e.g., 3-Bromothiophene) |
| Grignard Formation | Readily formed with magnesium. askfilo.com | Formation is often difficult or inefficient. researchgate.net |
| Lithium-Halogen Exchange | Fast reaction, proceeds readily at low temperatures. | Slower reaction, may require more reactive reagents (t-BuLi) or longer reaction times. |
| Acidity of Protons | α-protons are more acidic, can lead to competing deprotonation. | β-protons are less acidic. |
This differential reactivity is crucial for achieving regioselectivity in polybrominated systems. When a bithiophene contains bromine atoms at both α and β positions, the α-position can often be functionalized selectively by carefully controlling the reaction conditions (e.g., using milder reagents or lower temperatures). For this compound, the single bromine at the 3-position means that functionalization will occur specifically at this site, but the reaction conditions must be robust enough to activate the less reactive C-Br bond.
Computational and Theoretical Investigations of Brominated Bithiophene Derivatives
Rational Design and Application of Brominated Bithiophene Derived Materials in Organic Electronics
Precursors for Oligothiophene Synthesis
Oligothiophenes, defined as short, well-defined chains of thiophene (B33073) rings, are crucial for fundamental studies of charge transport and as active materials in high-performance organic field-effect transistors (OFETs). The synthesis of these materials often relies on metal-mediated cross-coupling reactions where brominated thiophenes are key starting materials. semanticscholar.org
3-Bromo-2,3'-bithiophene is a valuable precursor for the step-wise synthesis of longer, structurally precise oligothiophenes. The bromine atom at the 3-position serves as a versatile reactive site for standard carbon-carbon bond-forming reactions. Methodologies such as the Suzuki-Miyaura coupling (reacting with a thiophene boronic acid) and Stille coupling (reacting with a thiophene organostannane derivative) are commonly employed to extend the conjugated system. semanticscholar.orgacs.org
For example, in a typical Suzuki coupling, this compound can be reacted with a thiophene-2-boronic acid in the presence of a palladium catalyst and a base to form a terthiophene. This new oligomer can then be further functionalized and coupled to create even longer, well-defined chains. The utility of brominated bithiophenes in these syntheses allows for the controlled construction of oligomers with specific lengths and substitution patterns, which is essential for tuning their electronic and physical properties. semanticscholar.org Oxidative coupling, often using reagents like iron(III) chloride (FeCl3), is another pathway where bithiophene precursors can be used to synthesize longer oligomers, such as sexithiophenes. semanticscholar.org
Building Blocks for Semiconducting Polymers
While well-defined oligomers are important, solution-processable semiconducting polymers are essential for the fabrication of large-area, low-cost electronic devices like organic photovoltaics (OPVs) and flexible displays. Bithiophene units are frequently incorporated into polymer backbones to control the electronic structure and morphology. rsc.orgresearchgate.net
This compound can serve as a comonomer in the synthesis of various polythiophene derivatives. The single bromine atom allows it to be incorporated into a growing polymer chain via metal-catalyzed cross-coupling polymerization reactions. Common methods include:
Stille Cross-Coupling Polymerization: This involves the reaction between a dibromo-aromatic monomer and a distannyl-aromatic comonomer, catalyzed by a palladium complex. This compound could be used as an end-capping agent or as a comonomer with a di-functionalized monomer to control molecular weight or introduce specific structural features.
Suzuki Cross-Coupling Polymerization: This method pairs an aromatic diboronic acid (or ester) with a dihalogenated comonomer. The reactivity of the C-Br bond in this compound makes it a suitable partner in such polymerizations.
FeCl₃ Oxidative Polymerization: This is a more direct but less controlled method where the monomer is treated with an oxidant like FeCl₃. While typically used for monomers with unsubstituted α-positions, functionalized bithiophenes can also be polymerized through this route. researchgate.net
The inclusion of the 2,3'-bithiophene (B1606649) linkage can disrupt the planarity of the polymer backbone compared to the more common 2,2'-bithiophene (B32781) linkage, which has significant implications for the polymer's optical and electronic properties. wikipedia.org
The properties of polythiophenes are profoundly influenced by the nature of the side chains attached to the polymer backbone. pkusz.edu.cn While this compound itself is unsubstituted, it is typically copolymerized with other thiophene monomers that bear solubilizing side chains. The choice of these side chains is critical for modulating the final properties of the material. ossila.com
Solubility: The primary role of side chains, particularly alkyl chains, is to impart solubility in common organic solvents, which is a prerequisite for solution-based processing techniques like spin-coating and printing. Longer or branched alkyl chains generally lead to higher solubility.
Crystallinity: The length and structure of side chains dictate how polymer chains pack in the solid state. Linear alkyl chains can interdigitate, promoting the formation of ordered, crystalline lamellar structures. This π-stacking is crucial for efficient charge transport. However, excessively long or bulky side chains can hinder close packing and reduce crystallinity. wikipedia.orgossila.com
The following table summarizes the general effects of different side chain types on the key properties of polythiophenes.
| Side Chain Type | Effect on Solubility | Effect on Crystallinity | Impact on Electronic Properties |
| Linear Alkyl | Increases with chain length | Promotes ordered π-stacking and lamellar structures | High charge carrier mobility in ordered regions |
| Branched Alkyl | Generally high | Often disrupts packing, leading to lower crystallinity | Can lead to more isotropic charge transport; may reduce mobility |
| Alkoxy | High | Can induce planarity in the backbone through S-O interactions | Often results in high mobility and stable charge carriers |
| Polar (e.g., Glycol) | Increases polarity, allowing solubility in different solvents | Can disrupt packing but may introduce other ordering motifs | Can improve compatibility with dopants and enable use in bioelectronics |
Construction of Fused Heterocyclic Architectures
Fusing the rings of bithiophene precursors leads to rigid, planar molecular structures with extended π-conjugation. These fused systems are highly sought after for their exceptional charge transport characteristics and stability, making them elite materials for OFETs and OPVs. Precursors like 3,3'-dibromo-2,2'-bithiophene (B32780) are standard starting points for these syntheses. ossila.com this compound can be readily converted into such a difunctionalized precursor, for example, through a second bromination step.
Dithieno[3,2-b:2',3'-d]pyrroles (DTPs) are electron-rich fused systems that have been extensively used as donor units in high-performance semiconducting polymers. thieme-connect.comacs.org The synthesis of the DTP core typically involves an intramolecular cyclization of a 3,3'-disubstituted-2,2'-bithiophene. The most common route is a Palladium-catalyzed Buchwald-Hartwig amination, where a 3,3'-dibromo-2,2'-bithiophene is reacted with an amine (like an alkyl- or arylamine), which undergoes a double C-N bond formation to create the central pyrrole (B145914) ring. thieme-connect.com This synthetic strategy establishes a clear pathway from brominated bithiophenes to the valuable DTP core structure.
Dithienosiloles (DTS) are another important class of fused thiophene materials where the two thiophene rings are bridged by a silicon atom. acs.org The incorporation of silicon allows for tuning of the LUMO energy level and can enhance intermolecular interactions. The synthesis generally proceeds from a 3,3'-dibromo-2,2'-bithiophene precursor. ossila.com
The key steps involve:
A lithium-halogen exchange reaction, typically using two equivalents of an organolithium reagent like n-butyllithium, to generate a 3,3'-dilithio-2,2'-bithiophene intermediate.
Quenching this reactive intermediate with a dichlorosilane (B8785471) (R₂SiCl₂). The silicon electrophile is attacked by both anionic carbon centers, resulting in a ring-closing reaction to form the fused dithienosilole ring.
This versatile methodology can be extended to create analogous fused systems by using dichlorogermanes (R₂GeCl₂) or selenium-based electrophiles to yield Dithienogermoles (DTG) and Dithienoselenophenes (DTSe), respectively. ossila.com
The table below outlines these important fused heterocyclic systems derived from bithiophene precursors.
| Fused System | Heteroatom Bridge | Typical Precursor | Key Synthetic Step | Application Area |
| Dithienopyrrole (DTP) | Nitrogen | 3,3'-Dibromo-2,2'-bithiophene + Amine | Pd-catalyzed C-N Coupling | OFETs, OPVs (Donor) |
| Dithienosilole (DTS) | Silicon | 3,3'-Dilithio-2,2'-bithiophene + Dichlorosilane | Nucleophilic Substitution | OFETs, OPVs (Acceptor/Donor) |
| Dithienogermole (DTG) | Germanium | 3,3'-Dilithio-2,2'-bithiophene + Dichlorogermane | Nucleophilic Substitution | OFETs, OPVs |
| Dithienoselenophene (DTSe) | Selenium | 3,3'-Dilithio-2,2'-bithiophene + Selenium Electrophile | Nucleophilic Substitution | OFETs, OPVs |
Spiro-Fused Bithiophene Derivatives
No specific synthesis routes or characterization data were found for spiro-fused derivatives originating from this compound. Research on spiro compounds involving thiophenes typically utilizes different starting materials, such as isatins or other heterocyclic ketones.
Donor-Acceptor (D-A) Oligomers and Polymer Designs
The design and synthesis of donor-acceptor materials extensively feature bithiophene units; however, the literature describes the use of other isomers, primarily 2,2'-bithiophene and its derivatives. For instance, studies on D-A oligomers for organic transistors have utilized compounds like 5-trimethylstannyl-5′-hexyl-2,2′-bithiophene. nih.gov There is no specific literature detailing the use of this compound as a direct precursor for such D-A systems.
Polymerization Studies of Brominated Bithiophene Monomers
Electrochemical Polymerization Mechanisms
The electrochemical polymerization of thiophene (B33073) and its derivatives, including 3-Bromo-2,3'-bithiophene, proceeds through an oxidative coupling mechanism. While specific literature on the electropolymerization of this compound is scarce, the mechanism can be reliably inferred from extensive studies on related thiophene and bithiophene monomers. dtic.mil
The process is initiated at an electrode surface when a sufficiently positive potential is applied. The key steps are as follows:
Monomer Oxidation: The this compound monomer is oxidized to a radical cation. This is the rate-determining step and occurs at a potential dictated by the monomer's electronic structure.
Radical Cation Coupling: Two radical cations then couple to form a dimeric dication. This coupling is typically favored at the most electron-rich positions of the thiophene rings, which are the C5 and C5' positions (alpha-positions).
Deprotonation: The dication expels two protons to re-establish aromaticity, forming a neutral dimer.
Chain Propagation: This dimer, being more easily oxidized than the original monomer, is immediately converted to its radical cation. It then couples with another monomer radical cation, extending the polymer chain. This process of oxidation, coupling, and deprotonation repeats, leading to the growth of a polymer film on the electrode surface. dtic.mil
The presence of additives like 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene has been shown to facilitate the polymerization of less reactive thiophene monomers by lowering the required applied potentials, though this is not a simple addition of the homopolymerizations of the individual compounds. dtic.mil
Influence of Monomer Structure on Polymerization Behavior
The specific structure of this compound has a profound influence on its polymerization behavior and the resulting polymer architecture. Two primary structural features are critical: the asymmetric 2,3'-linkage and the bromine substituent at the 3-position.
Asymmetric Linkage: Unlike the more common 2,2'-bithiophene, the 2,3'-linkage introduces inherent irregularity into the polymer chain. Polymerization of 3-substituted thiophenes can result in different couplings: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). pkusz.edu.cn The asymmetric nature of this compound, combined with the blocking 3-bromo substituent, prevents the formation of a regioregular structure. This leads to a polymer with a more twisted and amorphous conformation.
Bromine Substituent: The bromine atom at the 3-position exerts both steric and electronic effects.
Steric Hindrance: The bromine atom is sterically bulky. When incorporated into the polymer chain, it forces adjacent thiophene rings to twist relative to one another. This steric repulsion disrupts the planarity of the polymer backbone. pkusz.edu.cn
Electronic Effect: Bromine is an electron-withdrawing group. This generally makes the monomer more difficult to oxidize, requiring a higher potential for polymerization to commence compared to unsubstituted bithiophene.
The combination of these factors means that the electrochemical polymerization of this compound is expected to produce a polymer with low regiochemical control and a non-planar backbone structure.
Characterization of Electroactive Polymer Films
The polymer film resulting from this compound, hereafter referred to as poly(this compound), would be characterized by standard electrochemical and spectroscopic techniques to determine its properties.
Cyclic Voltammetry (CV): This technique is used to study the redox behavior of the polymer film. A typical cyclic voltammogram would show oxidation (p-doping) and reduction (p-dedoping) peaks. The potential of these peaks provides information about the energy levels of the polymer. While specific data for poly(this compound) is not available, the expected values can be estimated based on related polymers like poly(3-bromothiophene). researchgate.net The polymer film is expected to show reversible electroactivity, indicating its stability during doping and dedoping cycles.
Spectroelectrochemistry: This method combines UV-Vis spectroscopy with electrochemistry to monitor changes in the optical properties of the film as the applied potential is varied. Conjugated polymers like polythiophenes are often electrochromic, meaning they change color upon oxidation and reduction. pku.edu.cn The neutral, undoped film of poly(this compound) would likely have a primary absorption peak (π-π* transition) in the visible spectrum. Upon oxidation, this peak would decrease in intensity, and new absorption bands would appear at lower energies (longer wavelengths), corresponding to the formation of polarons and bipolarons. pkusz.edu.cn
The table below presents illustrative electrochemical and optical data expected for poly(this compound), based on reported values for poly(3-bromothiophene). researchgate.net
| Property | Expected Value | Technique |
|---|---|---|
| Oxidation Potential (Eox) | ~1.0 - 1.2 V vs Ag/AgCl | Cyclic Voltammetry |
| Reduction Potential (Ered) | ~0.8 - 1.0 V vs Ag/AgCl | Cyclic Voltammetry |
| Optical Absorption Maximum (λmax) | ~380 - 450 nm | UV-Vis Spectroscopy |
| Optical Band Gap (Eg) | ~2.4 - 2.8 eV | UV-Vis Spectroscopy (from absorption edge) |
Relationship between Polymer Structure and Electronic/Optoelectronic Performance
The electronic and optoelectronic performance of a conjugated polymer is intrinsically linked to its chemical structure, particularly the planarity of its backbone and the degree of π-electron delocalization. mdpi.comcmu.edu The irregular and non-planar structure of poly(this compound) directly impacts these properties.
The steric hindrance caused by the bromine atom at the 3-position forces a twist in the polymer backbone. pkusz.edu.cn This twisting reduces the effective overlap of π-orbitals between adjacent monomer units, which in turn decreases the effective conjugation length. cmu.edu A shorter conjugation length has two primary consequences:
Increased Band Gap: The energy gap (HOMO-LUMO gap) of the polymer becomes larger. This manifests as a blue-shift in the optical absorption spectrum compared to more planar, regioregular polythiophenes like head-to-tail poly(3-alkylthiophene). cmu.edu A larger band gap generally means the material is less conductive in its neutral state.
Lower Charge Carrier Mobility: The non-planar structure hinders the movement of charge carriers (holes or electrons) along and between polymer chains. This leads to lower electrical conductivity and charge carrier mobility, which are critical performance metrics for applications in transistors and solar cells. nih.gov
The table below compares key electronic properties of poly(3-bromothiophene) and poly(bithiophene) to provide context for the expected performance of poly(this compound). researchgate.netresearchgate.net The properties of the target polymer are expected to be influenced by both the bromine substitution and the bithiophene unit, likely resulting in values within these ranges but with a relatively high band gap due to structural irregularity.
| Polymer | Optical Band Gap (Eg) | Electrochemical Band Gap | Conductivity | Reference |
|---|---|---|---|---|
| Poly(3-bromothiophene) | 2.38 eV | 1.99 eV | 0.8 S/cm | researchgate.net |
| Poly(bithiophene) | - | 1.56 eV | - | researchgate.net |
| Poly(this compound) | Estimated > 2.4 eV | Estimated > 2.0 eV | Expected to be low | N/A |
Future Research Trajectories and Emerging Paradigms
Development of Novel Synthetic Pathways for Highly Substituted Bithiophenes
The synthesis of highly substituted bithiophenes is a cornerstone for the development of advanced materials. While traditional cross-coupling reactions like Suzuki and Stille couplings have been instrumental, the future lies in the development of more efficient, versatile, and sustainable synthetic methodologies. mdpi.comnih.gov
One promising avenue is the exploration of C-H activation strategies. These methods offer a more atom-economical approach by directly functionalizing the thiophene (B33073) rings, thereby reducing the need for pre-functionalized starting materials and minimizing waste. The development of novel catalytic systems that can selectively activate specific C-H bonds on the bithiophene core will be crucial for creating complex and precisely tailored molecular architectures.
Another area of active research is the use of flow chemistry for the synthesis of bithiophene derivatives. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety. This technology is particularly well-suited for the large-scale production of bithiophene-based materials, which is essential for their commercial viability.
| Synthetic Pathway | Description | Potential Advantages |
| C-H Activation | Direct functionalization of C-H bonds on the thiophene rings. | Atom economy, reduced waste, access to novel substitution patterns. |
| Flow Chemistry | Continuous synthesis in a flow reactor. | Precise reaction control, scalability, improved safety and efficiency. |
| One-Pot Reactions | Multiple reaction steps in a single vessel. | Reduced synthetic steps, time and cost-effectiveness, increased efficiency. |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. | Mild reaction conditions, commercial availability of reagents, functional group tolerance. nih.gov |
| Stille Coupling | Palladium-catalyzed cross-coupling of an organotin compound with an organohalide. | Tolerance to a wide range of functional groups, effective for creating complex molecules. mdpi.comnih.gov |
Exploration of Structure-Function Relationships in Advanced Molecular Designs
Understanding the intricate relationship between the molecular structure of 3-Bromo-2,3'-bithiophene derivatives and their resulting electronic and photophysical properties is paramount for the rational design of high-performance materials. Future research will focus on systematically investigating how modifications to the molecular architecture impact key parameters such as charge carrier mobility, light absorption and emission, and energy levels.
A key area of exploration is the strategic placement of electron-donating and electron-withdrawing substituents on the bithiophene backbone. The nature and position of these functional groups can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's bandgap and its suitability for specific applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov For instance, the introduction of strong electron-withdrawing groups can lower both the HOMO and LUMO levels, leading to improved air stability and electron mobility. diva-portal.org
The planarity of the bithiophene backbone is another critical factor influencing its electronic properties. Twisting of the thiophene rings can disrupt π-conjugation, leading to a blue-shift in absorption and a decrease in charge carrier mobility. acs.org Future research will explore the use of intramolecular hydrogen bonding, bulky side chains, and fused ring systems to control the torsional angle between the thiophene units and enforce a more planar conformation.
Furthermore, the nature and length of alkyl side chains play a crucial role in determining the solubility, processability, and solid-state packing of bithiophene-based materials. diva-portal.org The design of novel side chains that can promote favorable intermolecular interactions, such as π-π stacking, is a key strategy for enhancing charge transport in thin films.
| Molecular Design Strategy | Impact on Properties |
| Substituent Effects | Modulates HOMO/LUMO levels, bandgap, and charge transport. nih.gov |
| Backbone Planarity | Affects π-conjugation, absorption spectra, and charge mobility. acs.org |
| Side-Chain Engineering | Influences solubility, processability, and solid-state morphology. diva-portal.org |
Integration into Hybrid Organic-Inorganic Systems
The integration of this compound derivatives into hybrid organic-inorganic systems is an emerging paradigm that holds immense promise for the development of next-generation electronic and optoelectronic devices. By combining the unique properties of organic semiconductors with the robust nature of inorganic materials, these hybrid systems can offer synergistic advantages that are not achievable with either material class alone.
A particularly promising application is in the field of perovskite solar cells (PSCs). Bithiophene-based molecules are being explored as hole-transporting materials (HTMs) in PSCs, where they play a crucial role in extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode. whiterose.ac.ukresearchgate.net The tunable electronic properties of bithiophene derivatives allow for the precise matching of their energy levels with that of the perovskite, facilitating efficient charge transfer and minimizing energy losses. researchgate.netmdpi.com Future research will focus on designing novel bithiophene-based HTMs with enhanced charge mobility, improved stability, and lower cost compared to currently used materials. acs.orgwhiterose.ac.uk
Another exciting area is the use of bithiophene derivatives to functionalize the surfaces of inorganic nanomaterials, such as quantum dots and metal oxides. diva-portal.org This surface modification can be used to improve the compatibility between the organic and inorganic components, passivate surface defects, and facilitate charge transfer across the hybrid interface. For example, bithiophene-functionalized quantum dots could be used to create highly efficient light-emitting diodes with tunable emission colors.
Furthermore, the development of hybrid organic-inorganic sensors is a rapidly growing field. Bithiophene-based materials can be integrated with inorganic sensing platforms to create highly sensitive and selective devices for the detection of various chemical and biological species. scispace.com The organic component can provide the recognition element, while the inorganic component can act as the transducer, converting the binding event into a measurable signal.
| Hybrid System | Application | Role of Bithiophene Derivative |
| Perovskite Solar Cells | Hole-Transporting Material (HTM) | Efficient charge extraction and transport. acs.orgwhiterose.ac.ukresearchgate.netresearchgate.netmdpi.com |
| Functionalized Nanomaterials | Surface Ligand | Improved compatibility and charge transfer. diva-portal.org |
| Hybrid Sensors | Recognition Element | Selective detection of analytes. scispace.com |
Computational Design of Next-Generation Bithiophene-Based Materials
Computational modeling and simulation are becoming increasingly indispensable tools for the rational design and in silico screening of next-generation bithiophene-based materials. By leveraging the power of theoretical calculations, researchers can predict the electronic, optical, and structural properties of novel compounds before they are synthesized in the laboratory, thereby accelerating the materials discovery process and reducing experimental costs. nih.govrsc.orgresearchgate.net
Density functional theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can be used to predict key parameters such as HOMO/LUMO energy levels, bandgaps, and absorption spectra of bithiophene derivatives with a high degree of accuracy. ekb.egsemanticscholar.org This information is crucial for identifying promising candidates for specific applications. For example, DFT can be used to screen a virtual library of bithiophene-based molecules to identify those with optimal energy level alignment for use as donor or acceptor materials in organic solar cells. acs.org
Molecular dynamics (MD) simulations provide a powerful tool for studying the morphology and dynamics of bithiophene-based materials in the solid state. MD simulations can be used to predict how these molecules will pack in a thin film, which is a critical factor determining charge transport properties. researchgate.net By understanding the relationship between molecular structure and solid-state packing, researchers can design molecules that are more likely to form well-ordered, crystalline domains that facilitate efficient charge transport. acs.org
More recently, machine learning (ML) has emerged as a promising approach for accelerating the design of new materials. ML models can be trained on existing experimental and computational data to learn the complex relationships between molecular structure and material properties. nih.govresearchgate.net These trained models can then be used to rapidly predict the properties of new, unsynthesized molecules, enabling the high-throughput screening of vast chemical spaces. This data-driven approach has the potential to revolutionize the way new bithiophene-based materials are discovered and developed. nih.gov
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure calculations | HOMO/LUMO levels, bandgaps, absorption spectra. nih.govrsc.orgresearchgate.netekb.egsemanticscholar.orgacs.org |
| Molecular Dynamics (MD) | Simulation of solid-state morphology | Molecular packing, thin-film structure. acs.orgresearchgate.net |
| Machine Learning (ML) | High-throughput screening | Prediction of material properties from structure. nih.govresearchgate.net |
Q & A
Q. What are the most efficient synthetic routes for 3-bromo-2,3'-bithiophene, and how do reaction conditions influence yield?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Pd(dppf)Cl₂-mediated coupling of 2,3-dibromothiophene with 2-bromomagnesium thiophene yields 3-bromo-2,2'-bithiophene in 75% yield . Reaction parameters like temperature, catalyst loading, and solvent polarity are critical: lower temperatures (e.g., room temperature) preserve bromine substituents during homocoupling, while Ni(dppp)Cl₂ catalysis facilitates alkylation steps .
Q. Which spectroscopic techniques are optimal for characterizing this compound and its derivatives?
- ¹H/¹³C NMR : Identifies substitution patterns on the thiophene rings. Bromine’s deshielding effect shifts adjacent proton signals downfield.
- HRMS (MALDI/ESI) : Confirms molecular weight and isotopic patterns (e.g., Br’s characteristic M+2 peak).
- XRD : Resolves crystal packing and regioselectivity in coupling products, as seen in 5,5'-dibromo-2,2'-bithiophene structures .
Q. What are the common functionalization reactions for this compound?
The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids, Stille couplings with organotin reagents, or nucleophilic substitutions with amines/thiols. For instance, bromine substitution with undecylmagnesium bromide forms 3-undecyl-2,2'-bithiophene, a precursor for conjugated polymers .
Advanced Research Questions
Q. How does electronic conjugation in this compound derivatives impact optoelectronic properties?
Bromine’s electron-withdrawing effect reduces the HOMO-LUMO gap, enhancing charge transport in organic semiconductors. Computational studies (DFT) show that bromination at the 3-position increases planarity in bithiophene cores, improving π-orbital overlap for applications in OLEDs and organic photovoltaics .
Q. What mechanistic insights explain the role of silver additives in Pd-catalyzed homocoupling reactions?
Silver(I) fluoride or acetate acts as a halide scavenger, facilitating oxidative addition of Pd(0) to C-Br bonds. During homocoupling, Ag⁺ is reduced to Ag(0), enabling Pd to mediate C-H activation and C-C bond formation without bromine displacement .
Q. How can regioselectivity challenges in bromination of bithiophenes be addressed?
Competitive bromination at the 3- vs. 5-positions is mitigated using directing groups (e.g., TMS-protected thiophenes) or controlled stoichiometry. For example, selective lithiation of 3,5,5'-tribromo-2,2'-dithiophene with n-BuLi followed by TMSCl quenching ensures regioselective functionalization .
Q. What strategies optimize this compound’s integration into conjugated polymers for flexible electronics?
- Copolymer design : Alternating electron-rich (e.g., selenophene) and electron-deficient (brominated thiophene) units enhance charge mobility.
- Side-chain engineering : Alkyl groups (e.g., undecyl) improve solubility without disrupting conjugation .
Analytical and Methodological Challenges
Q. How do competing side reactions (e.g., debromination) affect synthetic yields, and how are they suppressed?
Debromination occurs under strong reducing conditions or with excess Pd catalysts. Mitigation strategies include:
- Using mild reducing agents (e.g., Zn dust with acetic acid).
- Optimizing catalyst-to-substrate ratios (e.g., 1:100 Pd:substrate) .
Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?
DFT calculations model transition states to predict activation barriers for Suzuki or Stille couplings. AI-driven platforms (e.g., Template_relevance models) analyze reaction databases to recommend optimal conditions .
Q. How does bromine’s position influence supramolecular assembly in thin-film devices?
Bromine at the 3-position induces edge-on molecular packing, as observed via grazing-incidence XRD. This orientation enhances vertical charge transport in OFETs compared to bromine-free analogs .
Applications in Materials Science
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
